molecular formula C23H24BrNO5 B5296328 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5296328
M. Wt: 474.3 g/mol
InChI Key: NHGBACXIJROVDP-XUTLUUPISA-N
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Description

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of multiple functional groups, including bromophenyl, hydroxy, methoxy, and benzoyl groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Addition of the Hydroxy Group: Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxy and Benzoyl Groups: These groups can be introduced through nucleophilic substitution reactions or Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.

Medicine

    Drug Development: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO5/c1-14-13-17(30-3)9-10-18(14)21(26)19-20(15-5-7-16(24)8-6-15)25(11-4-12-29-2)23(28)22(19)27/h5-10,13,20,26H,4,11-12H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGBACXIJROVDP-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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